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T-705RMP: A Broad-Spectrum Antiviral Against
Emerging RNA Viruses
An In-depth Technical Guide for Researchers and Drug Development Professionals

The global health landscape is continually challenged by the emergence and re-emergence of

RNA viruses, necessitating the development of broad-spectrum antiviral countermeasures.

Among the promising candidates is T-705 (Favipiravir), a prodrug that, upon intracellular

conversion to its active form, T-705 ribofuranosyl-5'-triphosphate (T-705RMP), exhibits potent

inhibitory activity against a wide array of RNA-dependent RNA polymerases (RdRp). This

technical guide provides a comprehensive overview of the antiviral activity of T-705RMP,

focusing on quantitative efficacy data, detailed experimental protocols, and the underlying

molecular mechanisms.

Mechanism of Action
Favipiravir is a prodrug that requires intracellular phosphoribosylation to become its active

metabolite, T-705RMP.[1][2] This active form acts as a purine analogue, which is recognized by

the viral RNA-dependent RNA polymerase (RdRp).[3] The incorporation of T-705RMP into the

nascent viral RNA chain can lead to two primary inhibitory outcomes: chain termination, which

halts further elongation of the viral RNA, and lethal mutagenesis, where the accumulation of

mutations renders the viral progeny non-viable.[4] This mechanism, targeting the conserved
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catalytic domain of RdRp, is the basis for its broad-spectrum activity against a variety of RNA

viruses.[2][5]

Data Presentation: In Vitro Antiviral Activity of T-705
(Favipiravir)
The following tables summarize the in vitro efficacy of T-705 against various emerging RNA

viruses. The 50% effective concentration (EC50) represents the concentration of the drug that

inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the

concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated

as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.

Table 1: Antiviral Activity against Filoviruses (Ebola Virus)

Virus Strain Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

Ebola Virus Vero 67 >400 >6.0 [6]

Ebola Virus Not Specified
10.8 - 63

µg/mL
Not Specified Not Specified [1][7]

Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)

Virus Strain Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

SARS-CoV-2 Vero E6 61.88 >400 >6.46 [6]

SARS-CoV-2 Vero E6 65 - 400 Not Specified Not Specified [8]

SARS-CoV-2 VeroE6 61.88 - 207.1 Not Specified Not Specified [9]

Table 3: Antiviral Activity against Flaviviruses (Zika Virus, West Nile Virus)
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Virus Strain Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

Zika Virus

(SZ01)
Vero Not Specified >1000 Not Specified [10]

West Nile

Virus (NY99)
Vero 318 >1000 >3.1 [11]

Table 4: Antiviral Activity against Bunyaviruses and Arenaviruses

Virus Family Virus EC50 (µM)

Bunyaviridae
La Crosse, Punta Toro, Rift

Valley fever, sandfly fever
32 - 191

Arenaviridae Junin, Pichinde, Tacaribe 5.1 - 5.7

EC50 values for Bunyaviruses and Arenaviruses were determined in cell culture systems

measuring inhibition of cytopathic effect and virus yield reduction.[11]

Table 5: Antiviral Activity against Influenza Viruses

Virus Strain Cell Line EC50 (µM)
CC50
(µg/mL)

Selectivity
Index (SI)

Reference

Influenza A,

B, and C

viruses

MDCK
0.013 - 0.48

µg/mL
>1000 >2000 [12]

Various

Influenza A

and B strains

MDCK 0.19 - 22.48 Not Specified Not Specified [13]

Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication

and validation of antiviral efficacy studies.
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Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

96-well cell culture plates

Susceptible host cell line (e.g., Vero, MDCK)

Complete growth medium

T-705 (Favipiravir) stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24

hours.[14]

Prepare serial dilutions of T-705 in culture medium.

Remove the growth medium and add the diluted compound solutions to the respective

wells. Include a vehicle control (medium with the same concentration of solvent used to

dissolve the compound).[14]

Incubate the plate for the same duration as the antiviral assay (typically 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form

formazan crystals.[14]

Remove the medium and add solubilization solution to dissolve the formazan crystals.[14]

Read the absorbance at 570 nm using a microplate reader.
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The CC50 value is calculated as the concentration of the compound that reduces cell

viability by 50% compared to the vehicle control.

Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which

are localized areas of cell death caused by viral replication.

Materials:

6- or 12-well cell culture plates with confluent cell monolayers (e.g., MDCK, Vero)

Virus stock of known titer

T-705 (Favipiravir) stock solution

Infection medium (serum-free)

Overlay medium (e.g., containing low-melting-point agarose or Avicel)

Fixing solution (e.g., 10% formalin)

Staining solution (e.g., 0.1% crystal violet)

Procedure:

Prepare serial dilutions of T-705 in infection medium.

Mix equal volumes of each drug dilution with a standardized amount of virus (e.g., to

produce 50-100 plaques per well). Incubate for 1 hour at 37°C.[15]

Wash the cell monolayers with phosphate-buffered saline (PBS).

Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for

viral adsorption.[15]

Remove the inoculum and add the overlay medium containing the corresponding T-705

concentration. The overlay restricts virus spread to adjacent cells, leading to the formation

of distinct plaques.
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Incubate the plates for 2-3 days, or until plaques are visible.

Fix the cells with formalin and then stain with crystal violet.[16]

Count the number of plaques in each well.

The EC50 value is the concentration of T-705 that reduces the number of plaques by 50%

compared to the virus control (no drug).[16]

Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral

compound.

Materials:

Cell culture plates or flasks

Susceptible host cell line

Virus stock

T-705 (Favipiravir) stock solution

96-well plates for virus titration

Procedure:

Infect a monolayer of cells with the virus in the presence of various concentrations of T-

705.[17]

After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant

(or cell lysate).[18]

Perform serial dilutions of the harvested virus and use these dilutions to infect fresh cell

monolayers in a 96-well plate.

After an appropriate incubation period, determine the virus titer in each sample using a

method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
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[17]

The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%,

respectively) is then calculated.

RNA-dependent RNA Polymerase (RdRp) Inhibition
Assay
This biochemical assay directly measures the inhibitory effect of T-705RMP on the enzymatic

activity of the viral polymerase.

Materials:

Purified viral RdRp enzyme

T-705RMP

RNA template and primer

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled

rNTP

Reaction buffer

Procedure:

Assemble the RdRp enzyme with the RNA template:primer duplex.[19]

Add T-705RMP at various concentrations to the reaction mixture.

Initiate the polymerization reaction by adding the rNTPs.

Allow the reaction to proceed for a defined period.

Stop the reaction and separate the RNA products by gel electrophoresis.

Quantify the incorporation of the labeled rNTP to determine the level of RNA synthesis.

The IC50 value is the concentration of T-705RMP that inhibits polymerase activity by 50%.
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Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.
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Caption: Experimental workflow for in vitro evaluation of antiviral compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2161417/
https://pubmed.ncbi.nlm.nih.gov/2161417/
https://www.biorxiv.org/content/10.1101/2020.10.21.347690v1.full.pdf
https://www.benchchem.com/product/b1148250#broad-spectrum-antiviral-activity-of-t-705rmp-against-emerging-rna-viruses
https://www.benchchem.com/product/b1148250#broad-spectrum-antiviral-activity-of-t-705rmp-against-emerging-rna-viruses
https://www.benchchem.com/product/b1148250#broad-spectrum-antiviral-activity-of-t-705rmp-against-emerging-rna-viruses
https://www.benchchem.com/product/b1148250#broad-spectrum-antiviral-activity-of-t-705rmp-against-emerging-rna-viruses
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1148250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

